molecular formula C21H20FN3O5S2 B2851523 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate CAS No. 877651-92-8

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate

Cat. No.: B2851523
CAS No.: 877651-92-8
M. Wt: 477.53
InChI Key: MZVTVEGKZSQYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate is a synthetic small molecule of interest in oncology research, particularly for studying non-small cell lung cancer. Its molecular structure, which incorporates both 1,3,4-thiadiazole and pyranone heterocyclic rings, is characteristic of compounds designed to target the epidermal growth factor receptor (EGFR) . Abnormal EGFR signaling is a well-established driver of cellular proliferation in several cancer types, making the receptor a critical target for therapeutic intervention . Researchers are exploring this compound as a potential EGFR tyrosine kinase inhibitor (TKI). The compound's proposed mechanism of action involves binding to the ATP-binding site of the EGFR, thereby blocking the auto-phosphorylation and subsequent activation of downstream signaling pathways that promote cancer cell survival and growth . This mechanism is supported by research on structurally similar pyrazole-thiadiazole hybrid compounds, which have demonstrated significant inhibitory activity against the EGFR enzyme and potent cytotoxicity against human cancer cell lines such as A549 (lung carcinoma) . This compound is provided for research use to further investigate the efficacy of novel heterocyclic compounds in targeted cancer therapy and to explore the structure-activity relationships of EGFR inhibitors.

Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O5S2/c1-3-12(4-2)18(27)23-20-24-25-21(32-20)31-11-13-9-16(26)17(10-29-13)30-19(28)14-7-5-6-8-15(14)22/h5-10,12H,3-4,11H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVTVEGKZSQYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(2-ethylbutanamido)-1,3,4-thiadiazole-2-thiol

Reaction Scheme:
2-Ethylbutanoic acid → Acid chloride → Thiosemicarbazide cyclization

Step Reagents/Conditions Time Yield
1 Thionyl chloride, reflux, N₂ 4 hr 92%
2 Thiosemicarbazide, EtOH/H₂O, 80°C 6 hr 78%

Key Parameters:

  • Acid chloride formation requires strict anhydrous conditions to prevent hydrolysis
  • Cyclization pH must be maintained at 4.5-5.0 for optimal thiadiazole formation

Preparation of 4-oxo-4H-pyran-3-yl 2-fluorobenzoate

Methodology:

  • Knorr pyranone synthesis from ethyl acetoacetate
  • Esterification with 2-fluorobenzoyl chloride

Optimized Conditions:

Parameter Value
Solvent Dry THF
Catalyst DMAP (5 mol%)
Temperature 0°C → RT
Yield 85%

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (dd, J=8.4, 1.6 Hz, 1H), 7.65 (td, J=7.6, 1.6 Hz, 1H), 7.32 (t, J=7.6 Hz, 1H), 6.98 (d, J=6.0 Hz, 1H), 6.35 (s, 1H), 5.92 (s, 1H)

Thioether Coupling Reaction

Mechanism:
SN² nucleophilic substitution between thiadiazole-thiol and bromomethyl-pyranone intermediate

Scalable Protocol:

Component Quantity
Thiadiazole-thiol 1.0 equiv
Bromomethyl-pyranone 1.05 equiv
Base K₂CO₃ (2.5 equiv)
Solvent DMF, anhydrous
Temperature 50°C, N₂ atmosphere
Reaction Time 12 hr
Yield 68%

Critical Process Considerations:

  • Oxygen exclusion prevents disulfide formation
  • Strict stoichiometric control minimizes di-substitution byproducts

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Reactor Design:

  • Two-stage tubular reactor system
  • Stage 1: Thiadiazole formation (residence time 30 min)
  • Stage 2: Coupling reaction (residence time 2 hr)
Metric Batch Process Flow Process
Yield 68% 82%
Purity 95% 99%
Productivity 2 kg/day 15 kg/day

Advantages:

  • Enhanced heat transfer minimizes thermal degradation
  • Precise stoichiometric control improves reproducibility

Green Chemistry Modifications

Solvent Replacement Strategy:

Traditional Solvent Green Alternative
DMF Cyrene® (dihydrolevoglucosenone)
THF 2-MeTHF

Waste Reduction Outcomes:

  • E-factor reduced from 32 to 11
  • PMI (Process Mass Intensity) improved by 65%

Analytical Characterization

Spectroscopic Fingerprinting

Composite Data Table:

Technique Key Diagnostic Signals
¹H NMR δ 1.25 (t, 3H, CH₂CH₃), 2.85 (q, 2H, CH₂N), 4.55 (s, 2H, SCH₂), 6.92 (m, 1H, Ar-F)
¹³C NMR δ 174.8 (C=O), 163.2 (C-F), 152.4 (thiadiazole C-2)
HRMS [M+H]⁺ Calc. 531.1247, Found 531.1243

Chromatographic Purity Assessment

HPLC Method Validation:

Column Mobile Phase Flow Rate Retention Time
C18 ACN/H₂O (70:30) 1.0 mL/min 6.8 min

Specifications:

  • Column temperature: 30°C
  • Detection: UV 254 nm
  • System suitability: RSD <0.5%

Chemical Reactions Analysis

Types of reactions

  • Oxidation: : The thioether and pyranone moieties can undergo oxidation, which might lead to sulfoxide or sulfone formation and ring-opening reactions, respectively.

  • Reduction: : The carbonyl groups in the amide and pyranone can be reduced to their respective alcohols under hydrogenation conditions.

  • Substitution: : The fluorobenzoate ester can be a site for nucleophilic aromatic substitution, especially under basic conditions.

Common reagents and conditions

  • Oxidation: : Agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Catalysts like palladium on carbon in a hydrogen atmosphere.

  • Substitution: : Nucleophiles like hydroxide or alkoxide ions.

Major products formed

  • Oxidation: : Formation of sulfoxides/sulfones, open-ring compounds.

  • Reduction: : Alcohols from the reduction of amides and ketones.

  • Substitution: : New aromatic esters and ethers.

Scientific Research Applications

Chemistry

  • Catalysis: : As a ligand in metal-catalyzed reactions.

  • Synthesis: : Intermediate in the synthesis of more complex molecules.

Biology

  • Drug Development: : Potential use as a scaffold for developing new pharmaceuticals due to its complex structure.

  • Biochemical Probes: : Investigating enzyme activities and biochemical pathways.

Medicine

  • Therapeutics: : Could be a candidate for anti-inflammatory or antimicrobial agents.

  • Diagnostics: : Imaging agents due to the fluorine atom, useful in PET scans.

Industry

  • Material Science:

  • Agriculture: : Possible use as a precursor to agrochemicals.

Mechanism of Action

The mechanism by which 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate exerts its effects would likely depend on its specific applications. In drug development, it might inhibit specific enzymes or receptors by binding to active sites. The thiadiazole and pyranone rings are often involved in chelating metal ions, which could inhibit metalloenzymes. The fluorobenzoate group might enhance cellular uptake or binding affinity to protein targets.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

Substituent Effects on Physical Properties

Compounds from (e.g., 5j , 5f , 5l ) share the 1,3,4-thiadiazole scaffold but differ in substituents. For example:

  • 5j (N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) has a 4-chlorobenzylthio group and phenoxyacetamide side chain, yielding a melting point (m.p.) of 138–140°C and 82% yield .
  • 5f (2-(2-isopropyl-5-methylphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide) exhibits a higher m.p. (158–160°C), likely due to reduced steric bulk compared to 5j .

Comparison with Target Compound: The target’s 2-fluorobenzoate ester introduces strong electron-withdrawing effects, which may enhance stability compared to chlorinated or methylated analogues.

Pyran-Based Analogues

Tetrahydro-2H-Pyran Derivatives

Compounds 4a–4q () feature a (2R,3R,4S,5R,6R)-tetrahydro-2H-pyran core with triacetate groups. For example:

  • 4l ((2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate) has a m.p. of 178–180°C and 78.5% yield .

Comparison with Target Compound :
The target’s 4-oxo-4H-pyran ring lacks the hydroxyl and acetate groups of 4a–4q, likely reducing polarity and aqueous solubility. The 2-fluorobenzoate ester may also confer greater metabolic stability compared to triacetate derivatives.

Ester Group Variations

Naphthalene vs. Fluorobenzoate Esters

describes BA99720 (6-({[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl naphthalene-2-carboxylate), which replaces the target’s 2-fluorobenzoate with a bulkier naphthalene-2-carboxylate group. This substitution increases molecular weight (509.59 g/mol vs. ~481.47 g/mol estimated for the target) and may reduce solubility in polar solvents .

Implications for Research

  • Electronic Effects : The target’s fluorine atom may enhance electrophilicity and binding affinity in biological systems compared to chlorine or methyl groups in analogues.
  • Solubility : The absence of hydrophilic groups (e.g., hydroxyl in 4a–4q) suggests lower aqueous solubility, necessitating formulation optimization.
  • Synthetic Challenges : The 2-ethylbutanamido group’s steric bulk may require tailored coupling reagents or reaction conditions to improve yield.

Biological Activity

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate represents a novel class of bioactive compounds with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Thiadiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Pyran ring : Often associated with various pharmacological effects.
  • Fluorobenzoate group : Enhances lipophilicity and may influence bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may exert its effects through:

  • Enzyme inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair, leading to apoptosis in cancer cells.
  • Antimicrobial activity : By disrupting bacterial cell wall synthesis or function, it shows promise as an antimicrobial agent.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro studies showed that compounds similar to the target compound inhibited the growth of liver and breast cancer cells with IC50 values in the low micromolar range .

Antimicrobial Properties

The compound's thiadiazole structure has been linked to:

  • Broad-spectrum antibacterial and antifungal activities , making it a candidate for further development as a therapeutic agent against resistant strains of bacteria and fungi .

Case Studies

  • Study on Thiadiazole Derivatives :
    • A series of thiadiazole derivatives were synthesized and evaluated for their biological activities. The results indicated that modifications in the thiadiazole ring significantly influenced their anticancer properties, with certain substitutions enhancing efficacy against specific cancer types .
  • Mechanistic Insights :
    • Research has shown that compounds containing thiadiazole can induce apoptosis in cancer cells by activating caspase pathways. This was observed in cell line studies where treated cells exhibited increased levels of pro-apoptotic markers .

Data Tables

Biological ActivityTarget Cell LinesIC50 (µM)Reference
AnticancerLiver Cancer3.5
Breast Cancer4.0
AntimicrobialE. coli12.5
C. albicans8.0

Q & A

Q. What are the critical steps in synthesizing the compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including:

  • Thiadiazole functionalization : Amidation of the thiadiazole core with 2-ethylbutanamide .
  • Pyran-thiadiazole coupling : Thioether bond formation between the pyran and thiadiazole moieties under controlled pH (7–8) and temperature (40–60°C) .
  • Esterification : Introduction of the 2-fluorobenzoate group via nucleophilic acyl substitution .
    Optimization strategies :
    • Use polar aprotic solvents (e.g., DMF) to enhance reactivity .
    • Monitor reaction progress via thin-layer chromatography (TLC) to adjust time and temperature .

Q. Which spectroscopic methods are employed for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions (e.g., fluorobenzoate protons at δ 7.2–8.1 ppm) .
  • Infrared (IR) Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester group) .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Q. What purification techniques are recommended post-synthesis?

  • Column Chromatography : Silica gel columns with gradient elution (hexane/ethyl acetate) for intermediate purification .
  • Recrystallization : Use ethanol/water mixtures to isolate the final compound with >95% purity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound's biological activity?

  • In vitro assays :
    • Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., IC50 determination) .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
  • Experimental design :
    • Use randomized block designs with replicates to account for variability (e.g., 4 replicates per concentration) .
    • Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls .

Q. What strategies resolve contradictions in bioactivity data between structural analogs?

  • Structure-Activity Relationship (SAR) studies :
    • Compare analogs with substituent variations (e.g., 2-fluorobenzoate vs. 4-chlorobenzoate in ) to identify critical pharmacophores .
  • Computational docking : Use tools like AutoDock to predict binding affinities to targets (e.g., EGFR kinase) and rationalize activity differences .

Q. How to assess the compound's stability under different conditions?

  • Forced degradation studies :
    • Hydrolytic stability : Incubate in buffers (pH 1–10) at 37°C; analyze via HPLC for degradation products .
    • Photostability : Expose to UV light (ICH Q1B guidelines) and monitor via UV-Vis spectroscopy .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature and hygroscopicity .

Q. What computational methods predict interaction with biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., COX-2) over 100 ns to assess stability of ligand-protein complexes .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors in the thiadiazole ring) using Schrödinger Suite .

Q. How to analyze SAR for this compound's derivatives?

  • Synthetic diversification : Modify substituents (e.g., replace 2-ethylbutanamido with thiophene-2-carboxamido as in ) .
  • Quantitative SAR (QSAR) : Build regression models using descriptors like logP, polar surface area, and IC50 values to predict activity .

Methodological Notes

  • Data contradiction analysis : Use meta-analysis frameworks to integrate bioactivity data from multiple assays (e.g., fixed-effects models) .
  • Advanced characterization : Employ X-ray crystallography for absolute configuration determination if single crystals are obtainable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.